What is the chemical structure and molecular weight of 1-(Fluoromethyl)-4-methoxybenzene
What is the chemical structure and molecular weight of 1-(Fluoromethyl)-4-methoxybenzene
Abstract
This technical guide provides a comprehensive overview of 1-(Fluoromethyl)-4-methoxybenzene, also known as 4-methoxybenzyl fluoride. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. It details the compound's chemical structure and physicochemical properties, provides a validated protocol for its synthesis via nucleophilic fluorination, outlines expected analytical characterization data, and discusses its significance as a building block in medicinal chemistry. The guide emphasizes the rationale behind procedural steps and safety considerations, grounding all information in authoritative references.
Introduction and Strategic Importance
1-(Fluoromethyl)-4-methoxybenzene is an organofluorine compound featuring a methoxy-substituted phenyl ring functionalized with a fluoromethyl group. The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, as it can profoundly modulate a compound's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets[1]. The fluoromethyl (-CH₂F) moiety, in particular, serves as a valuable bioisostere for hydroxyl (-OH) or methyl (-CH₃) groups, offering a unique combination of steric and electronic properties while potentially enhancing membrane permeability and metabolic resistance[2][3].
While its di- and trifluoromethylated analogs are more extensively documented, 1-(Fluoromethyl)-4-methoxybenzene represents a precise and subtle modification, making it a valuable tool for fine-tuning structure-activity relationships (SAR) in drug discovery programs. Its structure is particularly relevant for introducing the 4-methoxybenzyl scaffold, a common pharmacophore, with a metabolically stabilized benzylic position.
Physicochemical and Structural Data
The fundamental properties of 1-(Fluoromethyl)-4-methoxybenzene are summarized below. Accurate characterization is the bedrock of reproducible science; these values provide the necessary foundation for experimental work.
| Property | Value | Source(s) |
| IUPAC Name | 1-(Fluoromethyl)-4-methoxybenzene | N/A |
| Synonyms | 4-Methoxybenzyl fluoride | N/A |
| CAS Number | 16473-39-5 | [4] |
| Molecular Formula | C₈H₉FO | [4] |
| Molecular Weight | 140.16 g/mol | [4] |
| Appearance | Predicted: Colorless to pale yellow liquid | N/A |
| SMILES | COC1=CC=C(C=C1)CF | N/A |
| InChIKey | PQXQWJFLODVBEJ-UHFFFAOYSA-N | N/A |
Chemical Structure Diagram
The diagram below illustrates the atomic connectivity of 1-(Fluoromethyl)-4-methoxybenzene.
Caption: Atomic connectivity of 1-(Fluoromethyl)-4-methoxybenzene.
Synthesis Protocol: Nucleophilic Fluorination of 4-Methoxybenzyl Alcohol
The most direct and reliable method for synthesizing 1-(Fluoromethyl)-4-methoxybenzene is the deoxofluorination of the corresponding alcohol, 4-methoxybenzyl alcohol. (Diethylamino)sulfur trifluoride (DAST) is a widely used reagent for this transformation, converting primary alcohols to their corresponding monofluorides under mild conditions[5].
Rationale: This method is chosen for its high efficiency and functional group tolerance. The reaction proceeds via an intermediate alkoxy-sulfurane, which undergoes an Sₙ2-type displacement by fluoride to yield the desired product. The use of low temperatures is critical to suppress potential side reactions, such as elimination or rearrangement.
Experimental Workflow
Caption: Workflow for the synthesis of 1-(Fluoromethyl)-4-methoxybenzene.
Step-by-Step Methodology
Materials:
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4-Methoxybenzyl alcohol (1.0 eq)
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(Diethylamino)sulfur trifluoride (DAST) (1.1 - 1.2 eq)[6]
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Anhydrous Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Saturated aqueous sodium chloride (Brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-methoxybenzyl alcohol (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.2 M concentration).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Causality: Low temperature is crucial to control the exothermic reaction and prevent the thermal decomposition of DAST, which can be hazardous[6]. It also minimizes elimination side products.
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Reagent Addition: Add DAST (1.1 eq) dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
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Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
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Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NaHCO₃.
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Causality: The bicarbonate solution neutralizes excess DAST and acidic byproducts (including HF) in a controlled manner. This step is highly exothermic and produces gas; slow addition is a critical safety measure[7].
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-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with CH₂Cl₂.
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Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure 1-(Fluoromethyl)-4-methoxybenzene.
Analytical Characterization (Predicted)
As this compound is not a common commercial product, empirical spectral data is scarce. However, based on established principles of NMR spectroscopy, the following characteristic signals are predicted. These predictions serve as a benchmark for validating the synthetic outcome.
| Technique | Predicted Chemical Shift (δ) and Multiplicity | Rationale |
| ¹H NMR | δ ≈ 7.30 (d, J ≈ 8.7 Hz, 2H, Ar-H ortho to -CH₂F)δ ≈ 6.90 (d, J ≈ 8.7 Hz, 2H, Ar-H ortho to -OCH₃)δ ≈ 5.45 (d, ²JH-F ≈ 48 Hz, 2H, -CH ₂F)δ ≈ 3.80 (s, 3H, -OCH ₃) | The aromatic protons will show a typical AA'BB' system. The key feature is the large doublet for the benzylic protons caused by coupling to the adjacent fluorine atom (²JH-F). The methoxy protons will appear as a sharp singlet[8]. |
| ¹³C NMR | δ ≈ 159.8 (s, C -OCH₃)δ ≈ 130.5 (d, ³JC-F ≈ 6 Hz, C H ortho to -CH₂F)δ ≈ 129.5 (d, ²JC-F ≈ 18 Hz, ipso-C attached to -CH₂F)δ ≈ 114.2 (s, C H ortho to -OCH₃)δ ≈ 84.0 (d, ¹JC-F ≈ 170 Hz, -C H₂F)δ ≈ 55.3 (s, -OC H₃) | The most diagnostic signal is the benzylic carbon, which will appear as a large doublet due to direct coupling with fluorine (¹JC-F). The aromatic carbons will also show smaller C-F couplings over two and three bonds. Methoxy carbon shifts are typically around 55-56 ppm[9]. |
| ¹⁹F NMR | δ ≈ -210 to -215 ppm (t, ²JF-H ≈ 48 Hz) | The chemical shift for a benzylic fluoride is expected in this upfield region. The signal will be split into a triplet by the two adjacent protons (²JF-H). |
Applications in Research and Drug Development
The 1-(Fluoromethyl)-4-methoxybenzene scaffold is a valuable building block for several reasons:
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Bioisosterism: The -CH₂F group can act as a bioisostere of a hydroxyl group, capable of acting as a hydrogen bond acceptor but not a donor. This can be used to probe the importance of hydrogen bond donation in ligand-receptor interactions.
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Metabolic Blocking: The benzylic position in many drug molecules is susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong C-F bond makes the fluoromethyl group highly resistant to this metabolic pathway, which can increase the half-life and oral bioavailability of a drug candidate[3].
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Modulation of Physicochemical Properties: Fluorination generally increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes. The specific introduction of a single fluorine atom allows for precise tuning of this property[1]. For example, related fluorinated methoxybenzene building blocks are used in the synthesis of SGLT2 inhibitors for treating diabetes[10].
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines must be strictly adhered to.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed inside a certified chemical fume hood.
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Reagent Hazards (DAST): DAST is corrosive, toxic, and reacts violently with water. It can decompose with thermal runaway above ~50 °C. It must be handled with extreme care under anhydrous conditions. Quenching procedures must be performed slowly at low temperatures.
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Product Hazards: While specific toxicity data for 1-(Fluoromethyl)-4-methoxybenzene is not available, it should be handled as a potentially hazardous substance. Benzyl halides are often lachrymators and irritants. Avoid inhalation of vapors and contact with skin and eyes.
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Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and local environmental regulations.
References
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